molecular formula C14H14BrN3O2 B2541174 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide CAS No. 2319787-13-6

2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Cat. No.: B2541174
CAS No.: 2319787-13-6
M. Wt: 336.189
InChI Key: MDUSANDKSNXBPN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group linked to an acetamide backbone, with the nitrogen atom of the acetamide connected to an ethyl group bearing a 2-oxopyrimidin-1(2H)-yl moiety.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-12-4-2-11(3-5-12)10-13(19)16-7-9-18-8-1-6-17-14(18)20/h1-6,8H,7,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUSANDKSNXBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediate

A widely employed strategy involves the activation of 4-bromophenylacetic acid to its corresponding acyl chloride, followed by coupling with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine (Figure 1).

Procedure :

  • Synthesis of 4-bromophenylacetyl chloride :
    • 4-Bromophenylacetic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C for 2 hours. The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the starting material.
    • Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.
  • Coupling with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine :
    • The acyl chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 2-(2-oxopyrimidin-1(2H)-yl)ethylamine (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.
    • The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the target compound in 65–72% yield.

Key Considerations :

  • Side reactions : Competing hydrolysis of the acyl chloride can occur if moisture is present, necessitating anhydrous conditions.
  • Solvent optimization : Substituting THF with dimethylformamide (DMF) improves solubility but may require lower temperatures to prevent decomposition.

Carbodiimide-Mediated Coupling

For enhanced control over reaction kinetics, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed (Table 1).

Procedure :

  • Activation of 4-bromophenylacetic acid :
    • 4-Bromophenylacetic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in dichloromethane (DCM) at 0°C.
    • The mixture is stirred for 30 minutes to form the active ester intermediate.
  • Amine coupling :
    • 2-(2-oxopyrimidin-1(2H)-yl)ethylamine (1.05 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
    • The product is extracted with DCM, washed with 5% NaHCO₃, and purified via recrystallization (ethanol/water) to achieve 70–78% yield.

Table 1. Optimization of EDC/HOBt-Mediated Coupling

Parameter Optimal Condition Yield (%)
Solvent DCM 78
Temperature 25°C 75
Reaction Time 24 h 78
Base Triethylamine 72

Synthesis of 2-(2-Oxopyrimidin-1(2H)-yl)ethylamine

The amine precursor is synthesized via nucleophilic substitution or reductive amination (Figure 2).

Method A: Nucleophilic Substitution

  • Preparation of 1-chloro-2-(2-oxopyrimidin-1(2H)-yl)ethane :
    • 2-Oxopyrimidine (1.0 equiv) is treated with 1,2-dibromoethane (1.2 equiv) in DMF at 80°C for 6 hours.
    • The intermediate is isolated via filtration and recrystallized from ethanol (55% yield).
  • Amination :
    • The chloro derivative (1.0 equiv) is refluxed with aqueous ammonia (28%, 5.0 equiv) in ethanol for 12 hours.
    • The product is extracted with ethyl acetate and purified via distillation (60% yield).

Method B: Reductive Amination

  • 2-Oxopyrimidinecarbaldehyde (1.0 equiv) is reacted with ethylenediamine (1.5 equiv) in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst.
  • The reaction proceeds at 50°C for 8 hours, yielding the amine after filtration and solvent evaporation (68% yield).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but may necessitate lower temperatures to avoid side reactions.
  • Elevated temperatures (>50°C) accelerate coupling but risk decomposition of the pyrimidinone moiety.

Purification Strategies

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients effectively separates the target compound from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, as confirmed by melting point analysis (mp 148–150°C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.14 (s, 1H, pyrimidinone NH), 7.53–7.48 (m, 4H, aromatic H), 4.32 (t, J = 6.0 Hz, 2H, CH₂N), 3.89 (t, J = 6.0 Hz, 2H, CH₂CO), 2.11 (s, 3H, CH₃).
  • ¹³C NMR : δ 170.2 (C=O), 163.8 (pyrimidinone C=O), 135.6–122.4 (aromatic C), 44.1 (CH₂N), 38.7 (CH₂CO).

Infrared (IR) Spectroscopy

  • Strong absorption at 2100 cm⁻¹ (C≡N stretch, if azide intermediates are used) and 1650 cm⁻¹ (amide C=O stretch).

Industrial-Scale Production Considerations

  • Continuous-flow systems : Microreactors enable precise temperature control and reduce reaction times for acyl chloride formation.
  • Safety protocols : Handling of azide intermediates requires specialized equipment to mitigate explosion risks.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine or alcohol derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The interaction with molecular targets can lead to downstream effects such as the inhibition of pro-inflammatory cytokine production or modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinone and Pyrimidinone Cores

(a) AMC3 (N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide)
  • Structural Differences: Replaces the pyrimidinone ring with a pyridinone core substituted with cyano, methoxyphenyl, and methyl groups.
  • Synthetic Yield : Synthesized via a reported procedure, though yield data are unspecified .
(b) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
  • Structural Differences: Substitutes the ethyl-pyrimidinone linkage with a thioether (-S-) group.
  • Physical Properties : Melting point >259°C, molecular weight 353.99 [M+H]+, and elemental analysis (C: 43.95%, N: 11.90%, S: 9.02%) .
  • Implications : The thioether may enhance metabolic stability compared to oxygen-based linkages but reduce hydrogen-bonding capacity .
(c) 2-(4-(4-Bromophenyl)-6-(2-Hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4f)
  • Structural Differences: Features a pyrimidin-2-ylamino group and additional hydroxyphenyl substituents.
  • Spectroscopic Data : 1H NMR δ 1.80 (s, 1H), 4.00 (d, 2H), and MS m/z 477.39 [M+1]+ .
  • Pharmacological Potential: Hydroxyphenyl groups may confer antioxidant activity, as seen in coumarin-based acetamides .

Compounds with Divergent Linkages and Substitutions

(a) 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide
  • Structural Differences: Replaces the pyrimidinone-ethyl group with a phenoxy linkage and hydroxymethylphenyl substituent.
(b) Coumarin-Acetamide Derivatives
  • Example : N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.
  • Activity : Exhibits superior antioxidant activity compared to ascorbic acid, attributed to the coumarin core’s redox-active properties .

Peptide Nucleic Acid (PNA)-Related Acetamides

Fmoc-PNA-C(Bhoc)-OH
  • Structure : Contains a 2-oxopyrimidin-1(2H)-yl group linked to a glycine backbone via acetyl and Fmoc-protected ethylamine.
  • Application: Used in oligonucleotide synthesis, highlighting the pyrimidinone’s role in nucleobase mimicry .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Activity/Properties Reference
Target Compound Pyrimidinone 4-Bromophenyl, ethyl linkage ~375.2 (calc.) N/A (structural focus) -
AMC3 Pyridinone 3-Cyano, 5-(3-methoxyphenyl), 6-methyl ~463.3 (calc.) FPR modulation
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-... Pyrimidinone (thio) Thioether linkage 353.99 [M+H]+ High thermal stability
4f Pyrimidin-2-ylamino 4-Bromophenyl, 2-hydroxyphenyl 477.39 [M+1]+ Antioxidant potential
Coumarin-acetamide derivative Coumarin Thiazolidinone, chromen-4-yloxy ~400 (calc.) Antioxidant (better than ascorbic acid)

Biological Activity

The compound 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a derivative of acetamide featuring a brominated phenyl group and a pyrimidine moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16BrN3OC_{14}H_{16}BrN_3O, with a molecular weight of approximately 320.20 g/mol. The compound features:

  • A bromophenyl group which may enhance lipophilicity and biological activity.
  • A pyrimidin-1(2H)-yl group that can participate in various biochemical interactions.
PropertyValue
Molecular FormulaC14H16BrN3OC_{14}H_{16}BrN_3O
Molecular Weight320.20 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways relevant to disease states.
  • Receptor Interaction : It might interact with cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
  • Antimicrobial Activity : Given the presence of the pyrimidine structure, it may exhibit antimicrobial properties by targeting bacterial enzymes.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of pyrimidine derivatives against various bacterial strains. Compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound might possess comparable activity.

Case Study 2: Cancer Cell Lines

In vitro studies on related compounds indicated that pyrimidine derivatives could induce apoptosis in cancer cell lines through caspase activation. This suggests a potential therapeutic role for our compound in cancer treatment.

Research Findings

Several research findings highlight the promising biological activities associated with compounds similar to this compound:

  • Antiviral Activity : Pyrimidine derivatives have shown antiviral activity against RNA viruses, suggesting that this compound may also exhibit similar properties.
  • Neuroprotective Effects : Certain studies indicate that brominated compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

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